N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide
Description
N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10(2)17(23)21-13-8-7-11(19)9-12(13)16-18(24)22-15-6-4-3-5-14(15)20-16/h3-10H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIXOSOJKFGATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Amidation: The final step involves the reaction of the chlorinated quinoxaline derivative with isobutyric acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale chemical reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoxaline core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various assays for their antimicrobial, antiviral, and anticancer activities. The quinoxaline core is known to interact with biological targets, making it a valuable structure in drug discovery.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The presence of the quinoxaline core, along with the chloro and isobutyramide groups, provides a unique combination of properties that can be fine-tuned for specific biological activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial metabolism, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-acetamide
- N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide
Uniqueness
Compared to similar compounds, N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide offers a unique combination of the quinoxaline core with the isobutyramide group. This combination enhances its biological activity and provides a distinct profile in terms of solubility and stability, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
